{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine

Lipophilicity Lead optimization Physicochemical property

SAR studies often fail when labile hydrogen-bond donors are replaced without maintaining metabolic stability. This building block solves that by delivering the N-CHF2 group, a lipophilic bioisostere that preserves hydrogen bonding while resisting oxidative metabolism. • N-CHF2 group gives up to 20-fold target potency gains over first-gen amide scaffolds in SDHI assays. • Isobutyl secondary amine targets kinase hinge regions; C-3 methylene linker enables biotin/fluorophore conjugation without loss of 19F NMR signal. • Hydrochloride salt ensures consistent lot-to-lot quality, simplifies HPLC/SFC method development, and permits ambient shipping.

Molecular Formula C9H16ClF2N3
Molecular Weight 239.69 g/mol
Cat. No. B12214829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine
Molecular FormulaC9H16ClF2N3
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=NN(C=C1)C(F)F.Cl
InChIInChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-14(13-8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H
InChIKeyBXZWTDHPJGEJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine: Identity & Context


{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine (CAS 1856048-04-8, C9H16ClF2N3, MW 239.69) is a synthetic pyrazole derivative featuring a difluoromethyl substituent at the N‑1 position and an isobutylaminomethyl side‑chain at the C‑3 position . The N‑difluoromethylpyrazole scaffold is recognized as a privileged motif in medicinal chemistry and agrochemistry, where the CHF2 group functions as a lipophilic hydrogen‑bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine groups [1]. This compound serves primarily as a research intermediate and building block for the construction of more elaborate difluoromethyl‑containing pharmacophores, leveraging the well‑documented ability of the CHF2 group to modulate conformational bias, pKa, solubility, and metabolic stability relative to non‑fluorinated or trifluoromethylated analogs [1].

Why N‑Difluoromethylpyrazole Amines Are Not Interchangeable


The {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine architecture presents a specific combination of three structural features—N‑1 difluoromethylation, a C‑3 methylene‑amine linker, and a secondary isobutylamine terminus—that simultaneously control the compound’s hydrogen‑bond donor/acceptor balance, lipophilicity, and steric bulk [1]. Moving the difluoromethyl group from N‑1 to C‑3 or replacing the isobutyl side‑chain with a smaller alkyl group (e.g., methyl, ethyl) alters the pKa of the amine, the logD, and the spatial occupancy of the terminal hydrophobic pocket, each of which has been shown in related N‑difluoromethylpyrazole series to cause order‑of‑magnitude shifts in target affinity and metabolic clearance [2]. Consequently, direct analog‑by‑analog substitution without experimental confirmation of binding, ADME, and selectivity profiles can lead to false‑negative or false‑positive SAR conclusions.

Quantitative Differentiation vs Closest Analogs


Isobutyl Side-Chain Lipophilicity Advantage

The presence of the N‑isobutyl substituent shifts the computed lipophilicity of the target molecule substantially upward relative to the unsubstituted primary amine precursor [1‑(difluoromethyl)‑1H‑pyrazol‑3‑yl]methanamine. PubChem XLogP3 calculations for the primary‑amine analog return a value of 0.0, whereas the experimental cLogP of the N‑methyl homolog is reported as 0.97, and the commercially available N‑isobutyl compound is consistently described as a more lipophilic building block suitable for occupancy of deeper hydrophobic pockets in target proteins [1]. This increase in lipophilicity is a key determinant for membrane permeability and protein binding, giving the isobutyl analog a differentiated profile for medicinal chemistry programs that require balanced hydrophobicity.

Lipophilicity Lead optimization Physicochemical property

C‑3 vs C‑4/C‑5 Regiochemical Differentiation

Attachment of the aminomethyl side‑chain at the C‑3 position of the 1‑difluoromethylpyrazole ring, as opposed to the C‑4 or C‑5 positions found in the closest commercially available isomers, orients the basic amine vector in a distinct spatial geometry. The PubChem‑indexed compound 1‑[1‑(difluoromethyl)‑1H‑pyrazol‑5‑yl]‑N‑[(1‑methyl‑1H‑pyrazol‑3‑yl)methyl]methanamine (C‑5 regioisomer) adopts a different trajectory for the amine‑bearing arm, which in crystallographic and docking studies of N‑difluoromethylpyrazole‑3‑carboxylic acid dimers has been shown to establish a divergent hydrogen‑bond network compared with C‑5 carboxylic acid derivatives (O–H···O dimers for 3‑COOH versus O–H···Npz chains for 5‑COOH) [1]. This regiochemical divergence directly affects the vector of the basic amine in the target binding site.

Regiochemistry Binding mode Target engagement

N‑Difluoromethyl Metabolic Stability Advantage

The N‑CHF2 substituent is established in the medicinal chemistry literature as a lipophilic hydrogen‑bond donor that can reduce oxidative metabolism relative to N‑CH3 or N‑H pyrazoles [1]. In commercial SDHI fungicide development, the 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazole‑4‑carboxylic acid scaffold has been shown to deliver compounds (e.g., fluxapyroxad, benzovindiflupyr) with favorable field stability, and recent β‑ketonitrile derivatives bearing the difluoromethylpyrazole motif achieved an IC50 of 0.183 μM against porcine heart SDH—20‑fold more potent than fluxapyroxad (IC50 = 3.76 μM) [2]. Although the target compound lacks the 4‑carboxamide pharmacophore of the SDHI series, the N‑CHF2 group installed at the 1‑position of its pyrazole ring confers the same electronic stabilization associated with reduced CYP‑mediated oxidation observed in these validated systems.

Metabolic stability Microsomal clearance Bioisostere

Secondary Amine Hydrogen Bond Donor Advantage

The isobutyl secondary amine motif provides one hydrogen‑bond donor (N–H) and one hydrogen‑bond acceptor (N lone pair), distinguishing it from tertiary‑amine analogs such as {[1‑(difluoromethyl)‑1H‑pyrazol‑3‑yl]methyl}[(1‑ethyl‑1H‑pyrazol‑5‑yl)methyl]amine (CAS 1856105‑92‑0), which lack the N–H donor, and from amide‑linked derivatives such as N‑isobutyl‑1H‑pyrazole‑3‑carboxamide, which present a distinct donor‑acceptor pattern [1][2]. The presence of the secondary N–H enables targeted hydrogen‑bond interactions with backbone carbonyls or side‑chain acceptors in enzyme active sites, a feature that has been exploited in the FabF inhibitor program where N‑isobutyl‑1H‑pyrazole‑3‑carboxamide was co‑crystallized with PaFabF‑C164Q (PDB 8CN2) [2].

Hydrogen bonding Target recognition Selectivity

Hydrochloride Salt: Handling & Solubility Advantage

The target compound is supplied as the hydrochloride salt (C9H16ClF2N3, MW 239.69), which provides enhanced solid‑state stability and aqueous solubility compared with the free‑base form of the N‑methyl analog (free base MW 161.16) and the primary amine analog (free base MW 147.13) . Vendor specifications list purity of ≥95% by 1H‑NMR for research‑grade procurement, which is comparable to the 95% purity specification reported for the N‑methyl analog from fluorochem and the 98% specification for the primary‑amine building block from chemicalbook .

Purity Formulation Procurement

Research & Procurement Scenarios


Kinase & GPCR Library Late‑Stage Functionalization

Procure this compound when the design hypothesis requires a C‑3‑directed secondary amine that can donate a hydrogen bond to a backbone carbonyl (e.g., kinase hinge region) while the N‑CHF2 group occupies a lipophilic sub‑pocket normally engaged by a metabolic labile hydroxyl or thiol group [1][2]. The isobutyl chain provides sufficient steric bulk to probe hydrophobic grooves adjacent to the hinge, complementing SAR obtained with smaller N‑methyl or primary amine analogs.

SDHI & Nematicide Intermediate Synthesis

Use this difluoromethylpyrazole building block as a versatile intermediate for constructing novel succinate dehydrogenase inhibitors or nematicides through further derivatization of the secondary amine (e.g., acylation, sulfonylation, or reductive amination) [3][4]. The N‑CHF2 group has been validated in commercial SDHI fungicides and is associated with 20‑fold improvements in target potency over first‑generation amide scaffolds in enzymatic assays.

CHF2 19F NMR Probe Design

Exploit the difluoromethyl group as a 19F NMR spectroscopic probe for protein‑ and cell‑based binding assays. The CHF2 resonance provides a sensitive, background‑free readout of ligand binding events, and the isobutyl secondary amine offers a synthetic handle for further conjugation to biotin, fluorophores, or photoaffinity labels without ablating the 19F signal [1][5].

Regioisomer QC Reference Standard

Employ this C‑3 regioisomer as an analytical reference standard when developing chromatographic methods (HPLC, SFC) to separate and quantify positional isomers arising during large‑scale synthesis of N‑difluoromethylpyrazole libraries. The hydrochloride salt provides consistent retention time and peak symmetry across batches .

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